molecular formula C16H12F5N5O B4829275 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4829275
M. Wt: 385.29 g/mol
InChI Key: YMOYBNBIMUJJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of multiple fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functionalization with difluoromethyl and trifluoromethyl groups. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction mechanism . This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using continuous flow reactors that allow for precise control of reaction conditions. This ensures consistent product quality and high throughput. The use of microwave-assisted synthesis can also be adapted for industrial applications, providing an energy-efficient and time-saving approach.

Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine atoms.

    Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-Benzylthio-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-Difluoromethyl-5-methyl-[1,2,4]triazolo[1,5-a]-pyrimidine-2-carbonyl chloride

Uniqueness

The uniqueness of 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts enhanced chemical stability and biological activity. The presence of both difluoromethyl and trifluoromethyl groups makes it a potent inhibitor of various enzymes, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-(difluoromethyl)-5-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5N5O/c1-8-6-11(12(17)18)26-15(23-8)24-13(25-26)14(27)22-7-9-4-2-3-5-10(9)16(19,20)21/h2-6,12H,7H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOYBNBIMUJJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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